7-Bromobenzo[d]oxazole
Overview
Description
7-Bromobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a bromine atom at the seventh position
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which 7-bromobenzo[d]oxazole belongs, are known to be biologically active and have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They have been found to interact with a wide range of biological targets, often imparting preferential specificities in their biological responses .
Mode of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The safety data sheet for this compound suggests that it may be harmful if swallowed, in contact with skin, or if inhaled , indicating that it can be absorbed through multiple routes.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The safety data sheet for this compound suggests that it should be stored in a well-ventilated place and kept container tightly closed , indicating that its stability may be affected by environmental conditions such as air exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form benzo[d]oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[d]oxazole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted benzo[d]oxazole derivatives.
Oxidation Reactions: Formation of benzo[d]oxazole derivatives with various oxidized functional groups.
Reduction Reactions: Formation of benzo[d]oxazole.
Scientific Research Applications
7-Bromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Benzo[d]oxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Iodobenzo[d]oxazole:
Uniqueness: 7-Bromobenzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
7-bromo-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYSQBXPJOGYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696304 | |
Record name | 7-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-14-4 | |
Record name | 7-Bromo-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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